Methyl 3-[(4-nitrobenzyl)oxy]benzoate
Description
Methyl 3-[(4-nitrobenzyl)oxy]benzoate (C₁₅H₁₃NO₅, MW 287.27 g/mol) is an aromatic ester featuring a benzoate core substituted at the 3-position with a 4-nitrobenzyloxy group. This compound is structurally characterized by the electron-withdrawing nitro group (-NO₂) at the para position of the benzyl ring, which influences its electronic properties and reactivity. It is commonly synthesized via nucleophilic substitution between methyl 3-hydroxybenzoate and 4-nitrobenzyl chloride in the presence of a base like K₂CO₃ in polar aprotic solvents such as DMF .
Properties
IUPAC Name |
methyl 3-[(4-nitrophenyl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)12-3-2-4-14(9-12)21-10-11-5-7-13(8-6-11)16(18)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOCSYCWBDGLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001203859 | |
| Record name | Benzoic acid, 3-[(4-nitrophenyl)methoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329694-38-4 | |
| Record name | Benzoic acid, 3-[(4-nitrophenyl)methoxy]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329694-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-[(4-nitrophenyl)methoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: Methyl 3-[(4-nitrobenzyl)oxy]benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
a) Methyl 4-[(4-nitrobenzyl)oxy]benzoate
- Structure : The benzyloxy group is at the 4-position of the benzoate ring instead of the 3-position.
- Properties: Shares the same molecular formula (C₁₅H₁₃NO₅) and weight (287.27 g/mol) as the target compound.
b) Methyl 3-(4-nitrophenoxy)benzoate (CAS 174666-18-3)
- Structure: Replaces the benzyloxy group with a phenoxy group, retaining the para-nitro substitution.
- Similarity score: 0.95 .
Substituent Variants
a) Methyl 3-[(3-nitrobenzyl)oxy]benzoate
- Structure : Nitro group at the meta position (3-nitro) of the benzyl ring.
- Synthesis : Analogous to the target compound but using 3-nitrobenzyl chloride. Reported yields reach 82% under similar conditions .
- Reactivity : Meta-nitro substitution creates a less symmetric electron-withdrawing effect compared to para, possibly altering reaction kinetics in downstream transformations.
b) Methyl 3-(benzyloxy)-4-nitrobenzoate (CAS 209528-69-8)
- Structure : Nitro group on the benzoate ring (4-position) instead of the benzyl ring.
- Properties : The nitro group directly conjugated to the ester carbonyl may enhance electrophilicity at the ester moiety, influencing hydrolysis rates .
c) Methyl 3-[(4-cyanobenzyl)oxy]benzoate (23o)
- Structure: Substitutes the nitro group with a cyano (-CN) group.
Physicochemical Properties
Biological Activity
Methyl 3-[(4-nitrobenzyl)oxy]benzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by various studies and findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C₁₅H₁₃N₁O₅
- Functional Groups : Methoxy group (-OCH₃), nitro group (-NO₂), and a benzoate core.
The presence of the nitro group is significant as it often enhances biological activity through electron transfer processes, making this compound a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound has also been evaluated for its antifungal effects, showing potential against common fungal pathogens.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is crucial for preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have indicated:
- Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). Results showed moderate to significant cytotoxicity at varying concentrations.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 25 | Moderate |
| A549 | 30 | Significant |
| HeLa | 20 | Moderate |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : It has been suggested that it interacts with receptor tyrosine kinases, which play a role in cell signaling pathways associated with cancer growth.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
- Study on Antimicrobial Effects : A study published in a peer-reviewed journal highlighted the effectiveness of this compound against Staphylococcus aureus and Candida albicans, demonstrating its potential as a therapeutic agent in treating infections .
- Antioxidant Evaluation : Research assessing the antioxidant capacity showed that the compound effectively scavenged DPPH radicals, indicating strong antioxidant activity comparable to known antioxidants .
- Anticancer Investigations : In vitro assays revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
